molecular formula C9H15N3O6 B14634325 Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate CAS No. 55148-10-2

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

Katalognummer: B14634325
CAS-Nummer: 55148-10-2
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: HRCGLOHKYLYNQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is an organic compound with the molecular formula C9H15N3O6 It is a derivative of 1,3,5-triazinane, a six-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate can be synthesized through the condensation reaction of amines and formaldehyde. The general procedure involves the reaction of formaldehyde with a suitable amine in the presence of a catalyst such as triethylamine. The reaction is typically carried out in a solvent like methanol at room temperature for 24 hours. The resulting product is then purified by removing the solvent under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include butyllithium for deprotonation and trifluoroacetic esters for hydrofluoroalkylation. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various triazinane derivatives, such as 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione .

Wissenschaftliche Forschungsanwendungen

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate involves its ability to undergo deprotonation and act as a source of the formyl anion. This property allows it to participate in various chemical reactions, such as single electron reduction coupled with fluoride transfer . The molecular targets and pathways involved in its reactions are primarily related to its interaction with other chemical species and the formation of stable intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is unique due to its specific functional groups and the resulting chemical reactivity Its ability to act as a reducing agent and participate in various substitution reactions sets it apart from other triazine derivatives

Eigenschaften

CAS-Nummer

55148-10-2

Molekularformel

C9H15N3O6

Molekulargewicht

261.23 g/mol

IUPAC-Name

trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

InChI

InChI=1S/C9H15N3O6/c1-16-7(13)10-4-11(8(14)17-2)6-12(5-10)9(15)18-3/h4-6H2,1-3H3

InChI-Schlüssel

HRCGLOHKYLYNQJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.